molecular formula C8H4ClNO2 B14704222 1,3-Benzoxazole-5-carbonyl chloride CAS No. 15026-76-3

1,3-Benzoxazole-5-carbonyl chloride

Cat. No.: B14704222
CAS No.: 15026-76-3
M. Wt: 181.57 g/mol
InChI Key: AYROJMLDBNSKHS-UHFFFAOYSA-N
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Description

5-Benzoxazolecarbonyl chloride is a heterocyclic organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarbonyl chloride typically involves the chlorination of 5-benzoxazolecarboxylic acid. One common method includes the reaction of 5-benzoxazolecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H5NO3} + \text{SOCl2} \rightarrow \text{C8H4ClNO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 5-Benzoxazolecarbonyl chloride may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Benzoxazolecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-benzoxazolecarboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to 5-benzoxazolecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions

    5-Benzoxazolecarboxylic Acid: Formed from hydrolysis

    5-Benzoxazolecarboxaldehyde: Formed from reduction

Scientific Research Applications

5-Benzoxazolecarbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzoxazolecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, which lacks the carbonyl chloride group.

    5-Benzoxazolecarboxylic Acid: The precursor to 5-Benzoxazolecarbonyl chloride.

    Benzisoxazole: A structurally related compound with similar biological activities.

Uniqueness: 5-Benzoxazolecarbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the synthesis of a wide variety of derivatives. This reactivity distinguishes it from other benzoxazole derivatives and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

15026-76-3

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H

InChI Key

AYROJMLDBNSKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=CO2

Origin of Product

United States

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